1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride

Catalog No.
S13987561
CAS No.
M.F
C6H13ClFN
M. Wt
153.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Fluoro-3-methylcyclobutyl)methanamine hydroch...

Product Name

1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride

IUPAC Name

(1-fluoro-3-methylcyclobutyl)methanamine;hydrochloride

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

InChI

InChI=1S/C6H12FN.ClH/c1-5-2-6(7,3-5)4-8;/h5H,2-4,8H2,1H3;1H

InChI Key

STGFMELBYFDXMK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CN)F.Cl

1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a fluorine atom and a methyl group. The molecular formula for this compound is C5H10ClFNC_5H_{10}ClFN, indicating the presence of carbon, hydrogen, chlorine, fluorine, and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the amine and the cyclobutane moiety, which can influence its biological activity and reactivity.

The reactions involving 1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride primarily include nucleophilic substitutions and potential cyclization reactions due to the reactive nature of the amine group. The fluorine atom can also participate in various reactions, such as:

  • Nucleophilic substitution: The amine can act as a nucleophile in reactions with electrophiles.
  • Dehydrofluorination: Under certain conditions, the compound may lose hydrogen fluoride to form unsaturated derivatives.
  • Formation of salts: The hydrochloride form indicates that it can easily form salts with acids, which can be useful for purification and stability.

  • Neurotransmitter activity: Amines can interact with neurotransmitter systems in the brain.
  • Antimicrobial properties: Many amines have shown potential as antimicrobial agents.
  • Anticancer activity: Some derivatives are being explored for their ability to inhibit cancer cell proliferation.

Further studies would be necessary to elucidate specific biological activities associated with this compound.

  • Starting Materials: Utilize 1-fluoro-3-methylcyclobutane as a key intermediate.
  • Amine Formation: React the cyclobutane derivative with an appropriate amine source under controlled conditions.
  • Hydrochloride Salt Formation: Treat the resulting amine with hydrochloric acid to yield the hydrochloride salt.

This synthetic strategy allows for the introduction of functional groups while maintaining structural integrity.

The applications of 1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride are primarily in the fields of:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting various diseases.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies involving 1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride could focus on:

  • Receptor Binding Affinity: Investigating how this compound interacts with specific biological receptors.
  • Metabolic Stability: Assessing how it is metabolized in biological systems.
  • Synergistic Effects: Exploring its effects when combined with other pharmacologically active compounds.

Such studies are crucial for understanding its potential therapeutic uses and safety profiles.

Several compounds share structural similarities with 1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1-Methylcyclobutylmethanamine hydrochlorideC6H13ClNC_6H_{13}ClNLacks fluorine; simpler structure
3-Fluoro-3-methylcyclobutane-1-carboxylic acidC6H9FO2C_6H_{9}FO_2Contains a carboxylic acid group; different reactivity
3,3-Difluoro-1-methylcyclobutylmethanamine hydrochlorideC6H12ClF2NC_6H_{12}ClF_2NContains two fluorine atoms; enhanced lipophilicity

These compounds illustrate variations in functional groups and substituents that affect their chemical behavior and biological activity, making 1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride unique in its specific combination of a cyclobutane structure, fluorination, and amine functionality.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

153.0720553 g/mol

Monoisotopic Mass

153.0720553 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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